molecular formula C13H13N3O2 B3922580 2-ethoxy-5-pyrimidin-5-ylbenzamide

2-ethoxy-5-pyrimidin-5-ylbenzamide

Cat. No.: B3922580
M. Wt: 243.26 g/mol
InChI Key: ZAJJLTQOOGYYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-5-pyrimidin-5-ylbenzamide is a synthetic organic compound featuring a benzamide core structure substituted with an ethoxy group and a pyrimidine ring. This structure places it within a class of chemicals investigated for potential pharmaceutical applications, particularly in oncology. Compounds with a benzamide scaffold and pyrimidine moiety are of significant interest in medicinal chemistry for their potential to interact with key biological targets . Research into similar structures has shown that benzamide derivatives can function as cell differentiation inducers and have been explored as antineoplastic agents . Furthermore, pyrimidine-based molecules are frequently developed as kinase inhibitors, which are crucial in targeted cancer therapy for disrupting signal transduction pathways that drive tumor growth . The presence of both fragments suggests potential for use in developing dual-target inhibitors, a strategy exemplified by 2,4-pyrimidinediamine derivatives that simultaneously inhibit targets like anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs) to combat resistant cancers . This compound is provided for research and development purposes in chemical biology and drug discovery. It is intended for laboratory use by qualified professionals only. This product is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-ethoxy-5-pyrimidin-5-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-2-18-12-4-3-9(5-11(12)13(14)17)10-6-15-8-16-7-10/h3-8H,2H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJJLTQOOGYYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CN=CN=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures to 2-ethoxy-5-pyrimidin-5-ylbenzamide. For instance, pyrimidine derivatives have been shown to inhibit cancer cell proliferation across various cell lines. Research indicates that modifications in the pyrimidine structure can lead to enhanced cytotoxicity against cancer cells like MCF-7 (breast cancer) and A549 (lung cancer) .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (μM)Reference
Compound 12MCF-72.74
Compound 13HepG24.92
2-Ethoxy...A549TBDTBD

Antimicrobial Properties

Pyrimidine derivatives, including those structurally related to 2-ethoxy-5-pyrimidin-5-ylbenzamide, have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies reveal that these compounds can inhibit bacterial growth at concentrations as low as 200 μg/mL, showcasing their potential as new antimicrobial agents .

Table 2: Antimicrobial Efficacy of Pyrimidine Compounds

CompoundBacteriaMIC (μg/mL)Reference
Compound 37S. aureus200
Compound 39E. coli400
2-Ethoxy...K. pneumoniaeTBDTBD

Other Biological Activities

Beyond anticancer and antimicrobial effects, pyrimidine derivatives are also being explored for their anti-inflammatory and analgesic properties. For example, some studies suggest that these compounds may modulate pathways involved in inflammation, offering potential therapeutic benefits for conditions like arthritis or chronic pain .

Case Study 1: Anticancer Efficacy

In a study comparing various pyrimidine compounds, researchers synthesized a series of derivatives and evaluated their efficacy against multiple cancer cell lines. Notably, one derivative exhibited an IC50 value significantly lower than that of established chemotherapeutics like etoposide, indicating a promising avenue for further development in cancer therapy .

Case Study 2: Antimicrobial Activity

Another investigation focused on the synthesis of pyrimidine-based compounds with enhanced antimicrobial properties. The study demonstrated that certain structural modifications led to increased activity against resistant strains of bacteria, suggesting a pathway for developing new antibiotics amidst rising antibiotic resistance .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Key Properties/Biological Activities Reference
2-Ethoxy-5-pyrimidin-5-ylbenzamide Benzamide + pyrimidine Ethoxy (C₂H₅O) at position 2; pyrimidin-5-yl Hypothesized enzyme inhibition via H-bonding and aromatic interactions -
N-(2-Methoxypyrimidin-5-yl)-2,2-diphenylacetamide Benzamide + pyrimidine Methoxy (CH₃O) at position 2 Enhanced metabolic stability due to smaller substituent; potential CNS activity
N-(5-Chloro-4-methylpyridin-2-yl)acetamide Benzamide + pyridine Chloro (Cl) and methyl (CH₃) on pyridine Anticancer activity; electron-withdrawing effects alter reactivity
N-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide Benzamide + pyrimidine Trifluoromethyl (CF₃) at position 6 Enhanced hydrophobic interactions; potential anti-inflammatory effects
5-(Benzyloxy)pyridin-2-amine Pyridine amine Benzyloxy (C₆H₅CH₂O) at position 5 Anti-inflammatory properties; bulky substituent reduces solubility
Key Observations:

Substituent Effects: The ethoxy group in 2-ethoxy-5-pyrimidin-5-ylbenzamide balances lipophilicity and solubility better than the smaller methoxy group (e.g., in N-(2-methoxypyrimidin-5-yl)-2,2-diphenylacetamide) or the bulkier benzyloxy group (e.g., 5-(benzyloxy)pyridin-2-amine) .

Heterocycle Impact :

  • Pyrimidine-based compounds (e.g., 2-ethoxy-5-pyrimidin-5-ylbenzamide) generally exhibit stronger hydrogen-bonding capabilities compared to pyridine analogs due to the additional nitrogen atom in the ring .
  • Pyridine derivatives (e.g., N-(5-chloro-4-methylpyridin-2-yl)acetamide) may display altered target selectivity due to differences in electronic distribution .

Functional Versatility :

  • The trifluoromethyl group in N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide enhances hydrophobic interactions with protein pockets, a feature absent in 2-ethoxy-5-pyrimidin-5-ylbenzamide .

Q & A

Q. What criteria determine whether a contradiction in experimental data invalidates the research hypothesis?

  • Methodological Answer : Apply the Bradford Hill criteria for causality:
  • Consistency : Reproduce results across ≥3 independent experiments.
  • Plausibility : Ensure contradictions do not violate established chemical/biological principles (e.g., mass balance in degradation studies).
  • Dose-response : Confirm that effects scale with concentration. If contradictions persist, revise the hypothesis (e.g., propose allosteric modulation instead of competitive inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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